(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one
Description
(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the exocyclic double bond of the 3-fluorobenzylidene moiety. The compound features a diethylamino-methyl substitution at position 7, a hydroxyl group at position 6, and a fluorinated aromatic ring at position 2.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTIBNMVGUDZQB-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)F)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)F)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound is characterized by a benzofuran backbone with various functional groups, including a diethylaminomethyl group and a 3-fluorobenzylidene moiety. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds similar to (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibit various biological activities, primarily through the following mechanisms:
- Topoisomerase Inhibition : The compound's structural similarity to known topoisomerase inhibitors suggests it may interfere with DNA replication and transcription processes, leading to antiproliferative effects in cancer cells .
- Antiproliferative Effects : Studies have shown that related compounds induce significant antiproliferative effects in mammalian cells, particularly when activated by UVA light. This activity is often associated with their ability to inhibit topoisomerase II .
- Phototoxicity : While some derivatives have demonstrated phototoxicity, the specific compound may exhibit minimal skin toxicity, making it a candidate for photochemotherapy applications .
Research Findings and Case Studies
Several studies have explored the biological activity of benzofuran derivatives, including those structurally related to (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one:
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study on benzopsoralens indicated that compounds with diethylaminomethyl substitutions demonstrated marked antiproliferative effects in vitro. The study highlighted that these effects were enhanced upon UVA activation, suggesting a potential therapeutic application in photochemotherapy for skin cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of benzofuran-3(2H)-one derivatives with varying substituents. Below is a detailed comparison with structurally related analogs based on molecular features, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Key Comparisons
Substituent Effects on Solubility: The diethylaminomethyl group in the target compound enhances aqueous solubility compared to the dimethylamino analog (lower polarity) and non-amino derivatives (e.g., 7-methyl analog) .
Electronic and Steric Effects :
- The 3-fluorobenzylidene group (meta-fluorine) in the target compound may induce electron-withdrawing effects, altering binding interactions compared to ortho-fluoro () or chloro () analogs.
- The 4-methyl group in ’s compound introduces steric hindrance, which could reduce binding affinity in enzyme pockets .
Biological Activity Inference: Analogs with dihydroxybenzylidene groups (e.g., compound 13 in ) show protease inhibition, suggesting that the hydroxyl and benzylidene moieties are critical for activity. The target compound’s 6-hydroxy and fluorinated benzylidene may mimic these interactions .
Configuration and Stereochemistry :
- The Z-configuration is conserved across analogs, ensuring proper spatial orientation of the benzylidene group for target engagement.
Research Findings and Implications
- Protease Inhibition Potential: Structural similarities to compound 13 () suggest the target compound may inhibit protease enzymes like 6LU7, though experimental validation is needed .
- SAR Trends: Electron-withdrawing groups (fluoro, chloro) on the benzylidene enhance binding stability. Amino-methyl groups improve solubility but require optimization to balance polarity and metabolic stability.
- Gaps in Data : Direct biological data for the target compound are absent in the provided evidence. Future studies should focus on synthesizing and testing its activity against relevant targets.
Q & A
Q. Q1. What is the standard synthetic route for (Z)-7-((diethylamino)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one?
Methodological Answer: The synthesis typically involves a base-catalyzed condensation between 6-hydroxybenzofuran-3(2H)-one derivatives and 3-fluorobenzaldehyde. Key steps include:
Pre-functionalization : Introduce the diethylaminomethyl group at the 7-position via Mannich reaction, using diethylamine, formaldehyde, and the benzofuran precursor under acidic conditions .
Aldol Condensation : React the functionalized benzofuran with 3-fluorobenzaldehyde in ethanol or methanol using NaOH or K₂CO₃ as a base (60–80°C, 6–12 hours). The Z-isomer is favored due to steric and electronic effects of the 3-fluoro substituent .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .
Q. Q2. How is the Z-configuration of the benzylidene group confirmed?
Methodological Answer:
- ¹H NMR : The olefinic proton (CH=) resonates at δ 7.2–7.5 ppm with a coupling constant J = 8–12 Hz, characteristic of Z-configuration due to restricted rotation .
- X-ray Crystallography : Resolves spatial arrangement; planar benzofuran and benzylidene moieties with dihedral angles <10° confirm Z-geometry (e.g., similar structures in ).
- NOESY : Cross-peaks between the 3-fluorophenyl proton and the benzofuran C6-hydroxy group validate proximity in the Z-isomer .
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended for initial biological screening of this compound?
Methodological Answer:
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations, with IC₅₀ determination .
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values <50 µg/mL suggest potency .
- Anti-inflammatory : COX-2 inhibition assay (ELISA) or NF-κB luciferase reporter assay in RAW264.7 macrophages .
Q. Advanced Q4. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with:
- Different halogens (Cl, Br) at the benzylidene 3-position to assess electronic effects on bioactivity .
- Alternative amine groups (e.g., piperidine instead of diethylamino) to probe steric/electronic contributions .
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with diethylamino group in kinase active sites) .
In Vivo Validation : Prioritize analogs with IC₅₀ < 10 µM in xenograft models (e.g., BALB/c mice) for pharmacokinetic studies (plasma half-life, bioavailability) .
Stability and Degradation Studies
Q. Q5. What factors influence the hydrolytic stability of the 6-hydroxybenzofuran core?
Methodological Answer:
- pH Sensitivity : The 6-hydroxy group undergoes oxidation to quinone at pH > 8.0. Stability is maintained in buffered solutions (pH 5.0–7.4) with antioxidants (e.g., 0.1% ascorbic acid) .
- Light Exposure : UV-Vis spectra (200–400 nm) monitor degradation; store samples in amber vials at –20°C to prevent photoisomerization .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 150–160°C. Lyophilization is preferred for long-term storage .
Advanced Mechanistic and Computational Studies
Q. Q6. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action?
Methodological Answer:
Target Identification : Screen against kinase databases (PDB) using similarity search (e.g., EGFR, VEGFR-2 due to fluorobenzylidene motifs) .
MD Workflow :
- Docking : Rigid/flexible docking (GOLD, Schrödinger) to prioritize binding poses.
- Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess protein-ligand stability; RMSD < 2.0 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity (ΔG < –8 kcal/mol suggests strong inhibition) .
Analytical and Purification Methods
Q. Q7. Which HPLC conditions optimize purity analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
